molecular formula C65H82N2O18S2 B13335760 Rac-(1R,2R,1'R,2'S)-2,2'-(pentane-1,5-diylbis(oxy(3-oxopropane-3,1-diyl)))bis(1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolinium) bisbenzenesulfonate CAS No. 1599467-97-6

Rac-(1R,2R,1'R,2'S)-2,2'-(pentane-1,5-diylbis(oxy(3-oxopropane-3,1-diyl)))bis(1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolinium) bisbenzenesulfonate

Cat. No.: B13335760
CAS No.: 1599467-97-6
M. Wt: 1243.5 g/mol
InChI Key: XXZSQOVSEBAPGS-VTMDYJILSA-L
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Description

Rac-(1R,2R,1'R,2'S)-2,2'-(pentane-1,5-diylbis(oxy(3-oxopropane-3,1-diyl)))bis(1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolinium) bisbenzenesulfonate is a bis-quaternary ammonium compound characterized by a pentane-1,5-diyl linker bridging two tetrahydroisoquinolinium moieties. Key properties include:

  • Molecular Formula: C₆₅H₈₂N₂O₁₈S₂ (MW: 1243.48 g/mol) .
  • CAS Registry: 64228-81-5 (alternatively reported as 96946-42-8 in some sources) .
  • Purity: ≥98%, stored under inert atmosphere at 2–8°C .
  • Stereochemistry: The racemic mixture includes both (1R,2R,1'R,2'S) and enantiomeric configurations, distinguishing it from enantiopure analogs like cisatracurium besylate .

Properties

CAS No.

1599467-97-6

Molecular Formula

C65H82N2O18S2

Molecular Weight

1243.5 g/mol

IUPAC Name

benzenesulfonate;5-[3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate

InChI

InChI=1S/C53H72N2O12.2C6H6O3S/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6;2*7-10(8,9)6-4-2-1-3-5-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3;2*1-5H,(H,7,8,9)/q+2;;/p-2/t42-,43-,54-,55+;;/m1../s1

InChI Key

XXZSQOVSEBAPGS-VTMDYJILSA-L

Isomeric SMILES

C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N@@+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-]

Canonical SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-]

Origin of Product

United States

Biological Activity

Rac-(1R,2R,1'R,2'S)-2,2'-(pentane-1,5-diylbis(oxy(3-oxopropane-3,1-diyl)))bis(1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolinium) bisbenzenesulfonate is a complex chemical compound with potential therapeutic applications. This article explores its biological activity based on current research findings.

Chemical Structure and Properties

The compound's structure is characterized by a bis-tetrahydroisoquinolinium framework linked by a pentane-1,5-diyl group and oxy-propanoic moieties. It has a molecular formula of C53H72N2O12S2 and a molecular weight of approximately 929.2 g/mol. This structural complexity suggests diverse biological interactions.

Research indicates that this compound may exhibit anticholinergic properties similar to other isoquinoline derivatives. It potentially interacts with muscarinic receptors in the central nervous system (CNS), influencing neurotransmission and muscle relaxation.

Pharmacological Effects

Studies have demonstrated various pharmacological effects attributed to the compound:

  • Neuromuscular Blockade : The compound has been shown to induce neuromuscular blockade in animal models. This effect is similar to that of atracurium and other neuromuscular blockers used in anesthesia .
  • Analgesic Properties : Preliminary studies suggest that it may possess analgesic effects through modulation of pain pathways in the CNS .

Study 1: Neuromuscular Effects

A study conducted on rats indicated that administration of the compound resulted in significant neuromuscular blockade. The onset time was comparable to atracurium, with a duration of action lasting approximately 30 minutes post-administration. The study highlighted the compound's potential for use in surgical settings where rapid muscle relaxation is required .

Study 2: Analgesic Activity

In a controlled trial assessing pain response in mice subjected to formalin-induced pain models, the compound exhibited a notable reduction in pain scores compared to control groups. This suggests its potential utility as an analgesic agent .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Neuromuscular BlockadeSignificant blockade observed
Analgesic ActivityReduced pain response in animal models
Anticholinergic EffectsModulation of neurotransmission

Scientific Research Applications

Based on the search results, here's what is known about Rac-(1R,2R,1'R,2'S)-2,2'-(pentane-1,5-diylbis(oxy(3-oxopropane-3,1-diyl)))bis(1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolinium) bisbenzenesulfonate:

Basic Information:

  • It appears to be a racemic mixture .
  • The molecular formula is C53H72N2O12 .
  • The molecular weight is 929.145 .

SMILES and InChI identifiers:

  • SMILES: COC1=C(OC)C=C(C[C@@H]2C3=CC(OC)=C(OC)C=C3CC[N@@+]2(C)CCC(=O)OCCCCCOC(=O)CC[N@@+]4(C)CCC5=CC(OC)=C(OC)C=C5[C@H]4CC6=CC(OC)=C(OC)C=C6)C=C1
  • InChI: InChI=1S/C53H72N2O12/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3/q+2/t42-,43-,54-,55+/m1/s1
  • InChIKey: YXSLJKQTIDHPOT-LGHDNDGLSA-N

Potential Applications:

  • The search results suggest that this compound (or a similar compound with a slightly different name) is related to Atracurium .
  • Interaction studies are crucial to understanding the pharmacodynamics.
  • Tetrahydroisoquinolines, a structural component of the molecule, have medicinal chemistry perspectives .

Chemical Reactions Analysis

Ester Hydrolysis Reactions

The compound contains two ester groups within its pentane-1,5-diylbis(oxy(3-oxopropane-3,1-diyl)) bridge. These esters are susceptible to hydrolysis under acidic or basic conditions:

ConditionsProductsReaction Rate Influencers
Acidic (pH < 4)Carboxylic acid derivatives and diolsTemperature, proton concentration
Basic (pH > 10)Carboxylate salts and alcoholsHydroxide ion concentration

Studies on structurally similar neuromuscular blockers (e.g., atracurium) demonstrate that ester hydrolysis is a primary degradation pathway, particularly in aqueous solutions. The steric hindrance from the adjacent tetrahydroisoquinolinium moieties may slow hydrolysis compared to simpler esters.

Hofmann Elimination

The quaternary ammonium centers in the tetrahydroisoquinolinium rings undergo Hofmann elimination under alkaline conditions, producing tertiary amines and alkenes:

C65H82N2O18S2pH > 9, heatTertiary Amines+Alkenes+2C6H5SO3\text{C}_{65}\text{H}_{82}\text{N}_2\text{O}_{18}\text{S}_2 \xrightarrow{\text{pH > 9, heat}} \text{Tertiary Amines} + \text{Alkenes} + 2\text{C}_6\text{H}_5\text{SO}_3^-

This reaction is temperature-dependent and contributes to the compound’s instability in basic environments. Analogous compounds like cisatracurium exhibit similar elimination pathways, with reaction rates increasing at elevated temperatures .

Ion-Exchange Reactions

The benzenesulfonate counterions can participate in ion-exchange reactions with other anions (e.g., chloride, sulfate):

Compound2+2C6H5SO3+2XCompound2+2X+2C6H5SO3\text{Compound}^{2+} \cdot 2\text{C}_6\text{H}_5\text{SO}_3^- + 2\text{X}^- \rightarrow \text{Compound}^{2+} \cdot 2\text{X}^- + 2\text{C}_6\text{H}_5\text{SO}_3^-

This property is critical for pharmaceutical formulations, where compatibility with excipients must be evaluated to prevent precipitation or reduced solubility .

Oxidative Degradation

The methoxy (-OCH₃) and methyl (-CH₃) substituents are potential sites for oxidative reactions:

Oxidizing AgentTarget GroupProducts
O₂ (ambient air)Methoxy groupsQuinones or demethylated products
Strong oxidizersMethyl groupsCarboxylic acids or ketones

While specific data for this compound is limited, studies on tetrahydroisoquinoline derivatives suggest that oxidation is mitigated by steric protection from the dimethoxybenzyl groups.

Thermal Decomposition

Thermogravimetric analysis of related compounds indicates decomposition above 200°C, producing volatile organic fragments and sulfur oxides from the benzenesulfonate groups. Storage at controlled temperatures (2–8°C) is recommended to minimize thermal degradation .

Comparative Reactivity with Analogues

The compound’s reactivity profile aligns with neuromuscular blockers like atracurium but differs in stereochemical stability:

CompoundKey ReactionHalf-Life (pH 7.4, 37°C)
Atracurium besylateHofmann elimination~20 minutes
CisatracuriumHofmann elimination~60 minutes
Rac-(1R,2R,1'R,2'S)-...Hofmann eliminationEst. 30–40 minutes

Data extrapolated from structural and stereochemical comparisons .

Synthetic Reactions

The synthesis involves:

  • Coupling of tetrahydroisoquinoline derivatives with a pentane-1,5-diylbis(oxy) linker using esterification catalysts (e.g., DCC/DMAP).

  • Quaternization of the nitrogen atoms with methyl groups under controlled pH.

  • Salt formation via ion exchange with benzenesulfonic acid .

Critical parameters include anhydrous conditions to prevent premature hydrolysis and low temperatures (<0°C) during quaternization.

Degradation Products

Identified impurities from stability studies include:

  • Monodemethylated derivatives (oxidative degradation).

  • Carboxylic acid fragments (ester hydrolysis).

  • Laudanosine analogs (Hofmann elimination) .

Comparison with Similar Compounds

Table 1. Comparison of Chain-Length Analogs

Property Target Compound (Pentane) Hexane Analog
Molecular Formula C₆₅H₈₂N₂O₁₈S₂ C₆₆H₈₄N₂O₁₈S₂
Molecular Weight (g/mol) 1243.48 1257.51
CAS Number 64228-81-5 1193104-85-6
Linker Flexibility Moderate Higher

Counterion Variations

Dioxalate Derivative (CAS 96687-52-4):

  • Molecular Formula : C₅₅H₇₀N₂O₂₀ (MW: 1079.15 g/mol) .
  • Key Difference : Bisbenzenesulfonate counterions are replaced with dioxalate, reducing molecular weight by ~164 g/mol.
  • Implications : Dioxalate may improve aqueous solubility but decrease stability under acidic conditions compared to benzenesulfonate .

Stereochemical Variants

Cisatracurium Besylate (Enantiopure):

  • Structure : (1R,2R,1'R,2'R)-configuration, lacking the racemic mixture .
  • Pharmacological Role : Clinically used neuromuscular blocker with rapid onset and short duration due to Hofmann elimination .
  • Comparison : The racemic target compound may exhibit mixed efficacy and slower metabolism, highlighting the importance of stereochemistry in biological activity .

Substituent Modifications

Oligomeric Analog (CAS Not Specified):

  • Structure : Oligomerized form of pentane-1,5-diylbis(oxy) derivatives .
  • Implications : Polymerization increases molecular weight and may alter receptor binding kinetics due to steric hindrance .

Physicochemical and Spectral Comparisons

Solubility and Stability

  • Target Compound: Stable under inert storage (2–8°C) but likely insoluble in nonpolar solvents due to ionic bisbenzenesulfonate groups .
  • Hexane Analog : Increased hydrophobicity may enhance lipid bilayer penetration but reduce stability in polar solvents .

Spectroscopic Data

  • NMR Analysis: Similar compounds (e.g., cisatracurium) exhibit distinct ¹H/¹³C NMR shifts for tetrahydroisoquinolinium protons (δ 3.0–5.0 ppm) and aromatic dimethoxybenzyl groups (δ 6.5–7.5 ppm) . Chain-length variations (pentane vs. hexane) would shift linker-associated protons (δ 1.5–2.5 ppm) .
  • MS/MS Fragmentation : Bisbenzenesulfonate analogs show characteristic fragment ions at m/z 593 and 485, corresponding to cleavage at the propionyloxy linker .

Table 2. Spectral Comparison of Key Moieties

Functional Group Target Compound (δ ppm) Cisatracurium (δ ppm)
Tetrahydroisoquinolinium 3.2–4.8 3.0–4.6
Dimethoxybenzyl 6.6–7.3 6.5–7.2
Pentane/Hexane Linker 1.6–2.2 N/A

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodology : The synthesis involves stepwise coupling of tetrahydroisoquinolinium moieties via a pentane-1,5-diylbis(oxy) linker. Key steps include:

  • Protecting sensitive groups (e.g., methoxy and benzyl groups) during coupling reactions to avoid side reactions .
  • Using anhydrous conditions and inert atmospheres (e.g., nitrogen) to stabilize reactive intermediates .
  • Monitoring reaction progress via TLC or HPLC to optimize yield and purity .
    • Challenges : The bisbenzenesulfonate counterion requires precise pH control during salt formation to ensure solubility and stability .

Q. How can the compound’s structural integrity be validated post-synthesis?

  • Techniques :

  • NMR Spectroscopy : Assign stereochemistry using 2D NOESY to confirm spatial arrangement of chiral centers (1R,2R,1'R,2'S) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., ESI-MS for ionic species) .
  • X-ray Crystallography : Resolve ambiguities in stereochemical assignments if single crystals are obtainable .

Q. What safety protocols are critical for handling this compound?

  • Precautions :

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact, as tetrahydroisoquinolinium derivatives may exhibit neurotoxic or irritant properties .
  • Store in airtight containers at 0–6°C to prevent degradation, with desiccants to minimize moisture exposure .

Advanced Research Questions

Q. How can stereochemical inconsistencies in spectroscopic data be resolved?

  • Approach :

  • Computational Modeling : Compare experimental NMR chemical shifts with density functional theory (DFT)-calculated values to validate stereochemical assignments .
  • Circular Dichroism (CD) : Analyze Cotton effects to distinguish enantiomeric contributions in the racemic mixture .
    • Case Study : Discrepancies in NOE correlations may arise from dynamic rotational isomerism; variable-temperature NMR can identify conformational equilibria .

Q. What strategies address contradictions between theoretical and experimental binding affinity data?

  • Methodology :

  • Molecular Dynamics Simulations : Model interactions with biological targets (e.g., ion channels) to reconcile discrepancies in binding assays .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to refine mechanistic hypotheses .

Q. How can AI-driven tools enhance experimental design for studying this compound’s biological activity?

  • Integration :

  • COMSOL Multiphysics : Simulate membrane permeability or diffusion kinetics using AI-optimized parameters .
  • High-Throughput Screening (HTS) : Train machine learning models to predict structure-activity relationships (SAR) from fragmented datasets .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity results across cell lines?

  • Framework :

  • Dose-Response Curves : Normalize data to control for batch-specific variations in cell viability assays .
  • Mechanistic Profiling : Use RNA sequencing to identify off-target pathways that may explain divergent results .

Q. What causes variability in chromatographic purity assessments?

  • Root Cause :

  • Column Selection : Use chiral stationary phases (e.g., cellulose-based) to resolve enantiomeric impurities undetected by reverse-phase HPLC .
  • Mobile Phase Optimization : Adjust pH and organic modifiers (e.g., trifluoroacetic acid) to enhance peak resolution .

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